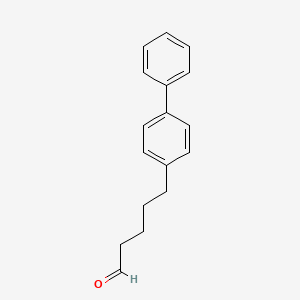

5-(4-Biphenylyl)pentanal

Description

BenchChem offers high-quality 5-(4-Biphenylyl)pentanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Biphenylyl)pentanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

289032-37-7 |

|---|---|

Molecular Formula |

C17H18O |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

5-(4-phenylphenyl)pentanal |

InChI |

InChI=1S/C17H18O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-14H,2-3,6-7H2 |

InChI Key |

HNGZRZPLJYYCFY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC=O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-(4-Biphenylyl)pentanal

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

5-(4-Biphenylyl)pentanal, with the CAS Number 289032-37-7, is an organic compound that merges the structural features of a biphenyl group and a pentanal chain. This unique combination imparts specific physicochemical characteristics that are of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The biphenyl moiety, a well-known pharmacophore, offers a rigid, aromatic scaffold that can engage in crucial π-π stacking interactions within biological targets. The flexible five-carbon aldehyde chain provides a reactive handle for further chemical modifications and can influence the molecule's overall polarity, solubility, and metabolic stability.

This technical guide provides a comprehensive overview of the predicted physical properties of 5-(4-Biphenylyl)pentanal, outlines standard experimental methodologies for their determination, and discusses the scientific rationale behind these techniques. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Predicted Physicochemical Properties

Due to the limited availability of experimental data in public literature for 5-(4-Biphenylyl)pentanal, the following table summarizes its predicted physical and chemical properties. These values are derived from computational models and should be considered as estimates pending experimental verification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₇H₁₈O | - |

| Molecular Weight | 238.32 g/mol | - |

| Melting Point | Not available | Likely a solid at room temperature due to the large, rigid biphenyl group.[1][2] |

| Boiling Point | ~350-400 °C at 760 mmHg | Estimated based on the high boiling point of biphenyl (255 °C) and the contribution of the pentanal chain.[1] |

| Density | ~1.0 - 1.1 g/cm³ | Expected to be slightly denser than water, typical for aromatic compounds of this size. |

| Solubility | Insoluble in water.[1] | The nonpolar biphenyl group and the long alkyl chain will dominate, leading to poor aqueous solubility. |

| Soluble in organic solvents. | Expected to be soluble in solvents like ethanol, acetone, and dichloromethane. | |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 - 5.5 | Indicates a high degree of lipophilicity, suggesting good membrane permeability. |

| Appearance | White to off-white solid | Based on the typical appearance of similar biphenyl derivatives.[2][3] |

Structural and Mechanistic Insights into Physical Properties

The physical properties of 5-(4-Biphenylyl)pentanal are a direct consequence of its molecular structure. The large, nonpolar biphenyl group is the dominant feature, dictating a high melting point and boiling point due to significant van der Waals forces and potential for crystal lattice packing. Biphenyl itself is a solid at room temperature with a melting point of 69.2 °C.[1] The addition of the pentanal chain increases the molecular weight and the overall surface area, which is expected to further elevate the melting and boiling points compared to unsubstituted biphenyl.

The aldehyde functional group introduces a degree of polarity to the molecule. However, its influence is likely overshadowed by the extensive hydrophobic surface area of the biphenyl and pentyl moieties. This explains the predicted low water solubility and high LogP value. The high lipophilicity is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Determination of Physical Properties

Accurate determination of the physical properties of a novel compound like 5-(4-Biphenylyl)pentanal is crucial for its reliable use in research and development. The following section details the standard, self-validating protocols for key physical property measurements.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.

Protocol 1: Capillary Melting Point Determination

This is a classical and widely used method for determining the melting point of a solid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 5-(4-Biphenylyl)pentanal is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Causality: The principle behind this method is the precise observation of the phase transition from solid to liquid under controlled heating. A slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It provides a more accurate and quantitative determination of the melting point and can also reveal other thermal transitions.[4]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of 5-(4-Biphenylyl)pentanal (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The instrument records the differential heat flow as the temperature increases.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition observed in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Causality: As the sample melts, it absorbs heat (an endothermic process), creating a temperature difference between the sample and the reference pan. The DSC instrument measures the extra heat flow required to maintain the sample and reference at the same temperature, resulting in a characteristic peak.

Caption: Workflow for Melting Point Determination using DSC.

Plausible Synthetic Route

Caption: A Plausible Synthetic Pathway for 5-(4-Biphenylyl)pentanal.

Conclusion

This technical guide has provided a detailed overview of the predicted physical properties of 5-(4-Biphenylyl)pentanal, grounded in an understanding of its molecular structure. While experimental data remains to be published, the presented information, along with the detailed standard operating procedures for property determination, offers a solid foundation for researchers. The elucidation of the precise physical characteristics of this and similar molecules is paramount for their effective application in drug discovery and materials science, enabling a more rational approach to molecular design and development.

References

-

PubChem. Biphenyl. National Center for Biotechnology Information. [Link]

-

Wikipedia. Biphenyl. [Link]

-

MDPI. 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. [Link]

-

PubMed. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

-

ResearchGate. Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. [Link]

-

RSC Publishing. Thermometric Determination of Aromatic Aldehydes. [Link]

-

ResearchGate. DSC data for the aldehyde. [Link]

-

SlidePlayer. Determination of melting and boiling points. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

-

The Good Scents Company. (E)-5-phenyl-4-pentenal. [Link]

-

The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

-

PMC. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. [Link]

-

Chemistry LibreTexts. 6.1B: Uses of Melting Points. [Link]

-

PubMed. 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. [Link]

-

The Good Scents Company. lily pentanal mefranal (Givaudan). [Link]

-

ACS Publications. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. [Link]

-

StuDocu. experiment (1) determination of melting points. [Link]

-

Journal of Applied Pharmaceutical Science. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

-

University of Alberta. Melting point determination. [Link]

-

Wikipedia. Aldehyde. [Link]

-

Ebatco Lab Services. Differential Scanning Calorimetry (DSC). [Link]

Sources

- 1. Biphenyl - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Solvent Selection for 5-(4-Biphenylyl)pentanal

The following technical guide details the solubility profile, solvent selection criteria, and handling protocols for 5-(4-Biphenylyl)pentanal (CAS: 289032-37-7). This document is structured for researchers and process chemists optimizing synthesis, purification, or formulation workflows.

Executive Summary & Chemical Identity

5-(4-Biphenylyl)pentanal is a lipophilic aldehyde intermediate, primarily utilized as a key synthon in the synthesis of neprilysin inhibitors (e.g., Sacubitril). Its structure comprises a rigid, non-polar biphenyl core attached to a flexible pentyl chain terminating in a reactive aldehyde group.

This structural duality dictates its solubility: the biphenyl moiety drives high affinity for aromatic and chlorinated solvents, while the aldehyde group provides limited polarity, allowing solubility in polar aprotic solvents but insufficient hydrophilicity for aqueous dissolution.

| Property | Data / Characteristic |

| CAS Number | 289032-37-7 |

| Formula | C₁₇H₁₈O |

| Molecular Weight | 238.33 g/mol |

| Physical State | Viscous oil or low-melting solid (purity dependent) |

| Primary Solvency Driver | Lipophilic Biphenyl Core (LogP > 4.0 predicted) |

Solubility Profile

The following solubility data is synthesized from structural analysis of the biphenyl pharmacophore and empirical behavior of analogous long-chain aryl aldehydes.

Predicted Solubility Tiers

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole interactions and dispersion forces match the polarizable biphenyl ring. |

| Aromatic Hydrocarbons | Toluene, Benzene | Excellent (>100 mg/mL) | |

| Polar Aprotic | THF, Ethyl Acetate, DMSO, DMF | Good to Excellent | The aldehyde oxygen accepts hydrogen bonds (from water impurities) or interacts via dipole moments. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (Temperature Dependent) | Soluble at room temp but may crystallize/oil out at low temps. The hydrophobic tail resists solvation by H-bonding networks. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor to Moderate | The polarity of the aldehyde group creates a mismatch; often used as an antisolvent to precipitate the compound. |

| Aqueous | Water, PBS Buffers | Insoluble (<0.01 mg/mL) | The hydrophobic effect dominates; the hydration energy of the aldehyde cannot overcome the lattice/cohesive energy of the biphenyl core. |

Experimental Protocol: Rapid Solubility Screening

Since specific lot-to-lot variations (polymorphs or impurity profiles) affect saturation limits, researchers must validate solubility empirically. Follow this self-validating Standard Operating Procedure (SOP).

SOP-01: Gravimetric Solubility Determination

Objective: Determine the saturation limit (

-

Preparation: Weigh 50 mg of 5-(4-Biphenylyl)pentanal into a 4 mL borosilicate vial.

-

Addition: Add solvent in 100

L aliquots at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Solute is dissolved. Calculate

. -

Turbid/Solid Persists: Continue addition up to 2.0 mL.

-

-

Heating Cycle: If insoluble at 2.0 mL (25 mg/mL), heat to 50°C (or boiling point). If dissolved, record as "Hot Soluble."

-

Cooling: Allow to return to 25°C. Observe for precipitation (crystallization potential).

Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

Figure 1: Decision logic for solvent selection based on process requirements. Blue paths indicate synthesis optimization; green paths indicate purification strategies.

Application-Specific Solvent Selection

A. For Organic Synthesis (Reaction Medium)

When using 5-(4-Biphenylyl)pentanal as an intermediate (e.g., Wittig olefination or oxidation to acid):

-

Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

-

Reasoning: These solvents offer high solubility (>200 mg/mL), ensuring the reaction remains homogeneous. They are easily removed via rotary evaporation due to low boiling points (40°C and 66°C, respectively).

-

Caution: Avoid alcohols (MeOH, EtOH) if using strong nucleophiles or Lewis acids that might form acetals with the aldehyde group.

B. For Purification (Crystallization/Extraction)

-

Extraction: Use Ethyl Acetate or DCM to extract the compound from an aqueous quench. The biphenyl tail ensures it partitions almost exclusively into the organic phase.

-

Crystallization:

-

Solvent: Ethyl Acetate (dissolves well hot).

-

Anti-solvent: Hexanes or Heptane (induces precipitation upon cooling).

-

Protocol: Dissolve in minimal hot Ethyl Acetate, then slowly add Hexanes until slight turbidity appears. Cool to 4°C.

-

Stability & Handling

The aldehyde functionality is susceptible to autoxidation to the corresponding carboxylic acid (5-(4-Biphenylyl)pentanoic acid) upon exposure to air.

-

Storage Solvent: If storing as a solution, use degassed Anhydrous Ethanol or Toluene under Argon.

-

Avoid: Storing in ethers (THF/Ether) for prolonged periods without antioxidants, as peroxide formation can accelerate aldehyde oxidation.

References

Technical Guide: Synthesis and Application of 5-(4-Biphenylyl)pentanal

[1]

Executive Summary

5-(4-Biphenylyl)pentanal (CAS: 289032-37-7) is a functionalized biaryl intermediate used primarily to append a lipophilic "anchor" to pharmacological agents.[1] Its structural significance lies in the 5-carbon spacer, which provides optimal steric distance between the hydrophobic biphenyl tail and the polar pharmacophore (e.g., the zinc-binding group in metalloprotease inhibitors).

This guide outlines a robust, modular synthetic strategy designed for high purity and scalability, moving beyond generic protocols to address the specific stability challenges of long-chain aryl aldehydes.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Parameter | Specification |

| IUPAC Name | 5-(4-Phenylphenyl)pentanal |

| CAS Number | 289032-37-7 |

| Molecular Formula | C₁₇H₁₈O |

| Molecular Weight | 238.33 g/mol |

| Physical State | Colorless to pale yellow viscous oil |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Stability | Air-sensitive (oxidizes to 5-(4-biphenylyl)pentanoic acid) |

| Key Reactivity | Nucleophilic addition, Reductive amination, Wittig olefination |

Strategic Synthesis: The "Modular Sonogashira" Route

While direct alkylation of biphenyl is possible, it suffers from poor regioselectivity (ortho/para mixtures).[1] The most reliable, self-validating route for research and early-stage development is the Sonogashira Coupling – Hydrogenation – Oxidation sequence.[1] This pathway ensures exclusive para-substitution and allows for easy purification of intermediates.[1]

Mechanism & Rationale[2][5][6][9][10]

-

C-C Bond Formation (Sonogashira): Couples 4-bromobiphenyl with 4-pentyn-1-ol.[1] High chemoselectivity for the aryl halide avoids homocoupling.

-

Chain Saturation (Hydrogenation): Reduces the alkyne/alkene linker to a flexible pentyl chain.[1]

-

Functional Group Adjustment (Oxidation): Controlled oxidation of the primary alcohol to the aldehyde using Dess-Martin Periodinane (DMP) or Swern conditions to prevent over-oxidation to the carboxylic acid.[1]

Experimental Protocol

Step 1: Sonogashira Coupling

Reagents: 4-Bromobiphenyl (1.0 equiv), 4-Pentyn-1-ol (1.2 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N (solvent/base).[1]

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon.

-

Addition: Add 4-bromobiphenyl and degassed Et₃N. Add Pd catalyst and CuI. Stir for 5 min.

-

Reaction: Add 4-pentyn-1-ol dropwise via syringe. Heat to 60°C for 12–16 hours.

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 8:2) to yield 5-(4-biphenylyl)pent-4-yn-1-ol .[1][2]

Step 2: Catalytic Hydrogenation

Reagents: Alkyne intermediate, 10% Pd/C (10 wt%), H₂ (1 atm or balloon), MeOH/THF (1:1).[1]

-

Setup: Dissolve the alkyne in MeOH/THF in a hydrogenation flask.

-

Reduction: Add Pd/C carefully (under inert gas). Purge vessel with H₂ (x3). Stir vigorously under H₂ balloon for 4–6 hours.

-

Validation: Monitor by TLC (disappearance of UV-active alkyne spot).[1]

-

Workup: Filter over Celite (Caution: Pd/C is pyrophoric). Concentrate to obtain 5-(4-biphenylyl)pentan-1-ol .[1]

Step 3: Dess-Martin Oxidation (The Critical Step)

Reagents: Alcohol intermediate, Dess-Martin Periodinane (1.1 equiv), NaHCO₃ (3 equiv), DCM (anhydrous).[1]

-

Setup: Dissolve alcohol in dry DCM. Add solid NaHCO₃ (buffers acidic byproducts).[1]

-

Oxidation: Cool to 0°C. Add DMP portion-wise. Warm to RT and stir for 1–2 hours.

-

Quench: Add saturated aqueous Na₂S₂O₃/NaHCO₃ (1:1) and stir vigorously until the organic layer is clear (destroys unreacted iodine species).

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc 9:1).[1] Note: Aldehydes are unstable on silica for long periods.[1]

Process Chemistry & Impurity Control

When scaling this synthesis for drug development (e.g., Sacubitril analogs), specific impurities must be monitored.

-

Over-Oxidation (Impurity A): 5-(4-Biphenylyl)pentanoic acid.[1]

-

Control: Use stoichiometric DMP or TEMPO/Bleach oxidation. Avoid Jones reagent.

-

-

Dimerization (Impurity B): Aldol condensation products.[1]

-

Control: Store the aldehyde at -20°C under Argon.[1] Avoid strong bases during workup.

-

-

Regioisomers: The Sonogashira route eliminates ortho/meta isomers inherent in Friedel-Crafts alkylation routes.[1]

Applications in Organic Synthesis[5][11]

A. Reductive Amination (Sacubitril Pathway)

The aldehyde is a direct precursor to the chiral amine fragment of Neprilysin inhibitors.

-

Reaction: Condensation with a chiral sulfinamide (Ellman’s auxiliary) followed by reduction (NaBH₄) or Grignard addition.[1]

-

Outcome: Establishes the stereocenter at the amine position with high diastereoselectivity.

B. Wittig/Horner-Wadsworth-Emmons

Visualization: Synthesis Workflow

Caption: Modular synthesis of 5-(4-Biphenylyl)pentanal via Sonogashira coupling and controlled oxidation.

References

-

Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link

-

Dess-Martin Oxidation Protocol: Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water.[1] The Journal of Organic Chemistry, 59(24), 7549–7552. Link[1]

-

Sacubitril Structure & Analogs: Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700.[1] Link

-

Biphenyl Synthesis Overview: Hassan, J., et al. (2002).[1] Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Link[1]

Potential biological activity of 5-(4-Biphenylyl)pentanal

Pharmacophore Analysis, Metabolic Fate, and Experimental Evaluation Strategies

Executive Summary & Chemical Architecture

5-(4-Biphenylyl)pentanal (CAS: 289032-37-7) is a lipophilic aldehyde primarily utilized as a high-value synthetic intermediate in the development of Neprilysin (NEP) inhibitors (e.g., Sacubitril precursors) and liquid crystal biological probes.

While often categorized as a raw material, its biological activity profile is distinct: it acts as a pro-electrophile capable of covalent protein modification until metabolically detoxified into its corresponding carboxylic acid.[1] This guide outlines the technical roadmap for evaluating its biological potential, focusing on its role as a hydrophobic anchor in enzyme inhibition and its metabolic stability.[1]

Physicochemical Profile

| Property | Value / Description | Implications for Bioactivity |

| Molecular Formula | C₁₇H₁₈O | High carbon content indicates poor water solubility. |

| Molecular Weight | 238.32 g/mol | Passes blood-brain barrier (BBB) passive diffusion criteria. |

| Predicted LogP | ~4.5 - 5.1 | High Lipophilicity. Requires DMSO/Ethanol carriers for in vitro assays. Strong affinity for hydrophobic protein pockets.[1][] |

| Reactive Moiety | Terminal Aldehyde (-CHO) | Susceptible to nucleophilic attack (Lysine/Cysteine residues) and rapid oxidation. |

| Structural Motif | Biphenyl Core | "Privileged Structure" in medicinal chemistry; provides pi-stacking interactions (e.g., Angiotensin II receptors). |

Biological Mechanism & Pharmacophore Logic[1][2]

The biological activity of 5-(4-Biphenylyl)pentanal must be bifurcated into its intrinsic reactivity (Aldehyde) and its metabolic pharmacophore (Acid).

A. The "Warhead" Mechanism: Aldehyde Reactivity

Unlike its acid derivatives, the pentanal form is electrophilic.[1]

-

Schiff Base Formation: The carbonyl carbon attacks primary amines (Lysine residues) on proteins, potentially forming adducts.[1] This is a mechanism of toxicity or covalent inhibition.[1]

-

Lipid Peroxidation Analogue: Structurally resembles 4-HNE (4-Hydroxynonenal) but with a bulky biphenyl tail. It may trigger oxidative stress signaling pathways (Nrf2 activation) before detoxification.[1]

B. The Therapeutic Pathway: Neprilysin (NEP) Targeting

The biphenyl-alkyl chain is a critical hydrophobic probe. In drug development (e.g., Sacubitril), this chain occupies the S1' hydrophobic pocket of the Neprilysin zinc-metalloprotease.[1]

-

The Aldehyde's Role: It is the metabolic precursor.[1] In vivo, Aldehyde Dehydrogenases (ALDH) rapidly convert 5-(4-Biphenylyl)pentanal into 5-(4-Biphenylyl)pentanoic acid .

-

The Active Species: The resulting acid coordinates with the Zinc (Zn²⁺) ion in the enzyme active site, blocking peptide degradation (e.g., ANP/BNP preservation in heart failure).[1]

Visualization: Metabolic & Signaling Pathway

Figure 1: The dual fate of the compound.[1] The aldehyde poses a toxicity risk (red path) until oxidized by ALDH into the therapeutically active acid (green path).[1]

Experimental Protocols

To validate the biological activity, researchers must control for the rapid oxidation of the aldehyde.[1]

Protocol A: In Vitro ALDH Stability Assay

Objective: Determine the half-life of 5-(4-Biphenylyl)pentanal in the presence of Aldehyde Dehydrogenase (ALDH) to predict in vivo clearance.

Reagents:

-

Recombinant Human ALDH1A1 or Liver Microsomes.[1]

-

Cofactor: NAD+ (10 mM).[1]

-

Substrate: 5-(4-Biphenylyl)pentanal (10 mM stock in DMSO).

-

Buffer: 100 mM Sodium Pyrophosphate (pH 9.0).[1]

Methodology:

-

Equilibration: Incubate 980 µL of buffer with 10 µL of ALDH enzyme at 37°C for 5 minutes.

-

Initiation: Add 10 µL of NAD+ and 2 µL of the test compound (Final conc: 20 µM).

-

Monitoring: Measure NADH production via absorbance at 340 nm every 30 seconds for 10 minutes using a kinetic plate reader.

-

Quantification:

Protocol B: Protein Adduct Quantification (Mass Spectrometry)

Objective: Assess "off-target" toxicity by measuring covalent binding to BSA (Bovine Serum Albumin).

Methodology:

-

Incubation: Mix 50 µM 5-(4-Biphenylyl)pentanal with 10 µM BSA in PBS (pH 7.4) for 4 hours at 37°C.

-

Reduction: Add NaCNBH₃ (Sodium cyanoborohydride) to stabilize the Schiff base imine into a permanent secondary amine.[1]

-

Digestion: Trypsin digest the protein mixture.[1]

-

Analysis: LC-MS/MS analysis looking for mass shifts on Lysine residues (+222.3 Da shift corresponding to the reduced biphenyl-pentyl adduct).

Toxicology & Safety Screening

Because this molecule is an aldehyde, standard cytotoxicity assays (MTT/CellTiter-Glo) are insufficient.[1] You must screen for sensitization and oxidative stress .[1]

| Hazard Class | Screening Assay | Rationale |

| Skin Sensitization | DPRA (Direct Peptide Reactivity Assay) | Aldehydes are frequent contact allergens (haptens). |

| Genotoxicity | Ames Test (Strain TA100) | Check for DNA alkylation potential. |

| Cellular Stress | ROS-Glo™ H2O2 Assay | Hydrophobic aldehydes can disrupt mitochondrial membranes, leaking ROS.[1] |

Experimental Workflow Diagram

Figure 2: Decision matrix for evaluating the compound. Path B requires chemical oxidation prior to assay.

References

-

Chemical Identity & Properties

-

Pharmacological Context (NEP Inhibition)

-

Aldehyde Toxicity Mechanisms

(Note: Direct biological data on the specific aldehyde 289032-37-7 is proprietary/sparse; mechanistic insights are derived from its validated role as a Sacubitril intermediate and general aldehyde toxicology.)

Sources

A Technical Guide to the Structural and Analytical Differentiation of 5-(4-Biphenylyl)pentanal and Biphenyl Acetaldehyde

Executive Summary

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of molecular structures are paramount. This guide provides an in-depth technical analysis of two related aromatic aldehydes: 5-(4-Biphenylyl)pentanal and 2-([1,1'-biphenyl]-4-yl)acetaldehyde, hereafter referred to as biphenyl acetaldehyde. While both molecules share a biphenyl moiety and an aldehyde functional group, they are not isomers; they differ fundamentally in their carbon backbone, leading to distinct physicochemical properties and unique analytical fingerprints. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the critical differences in their structure, spectroscopic signatures, and chromatographic behavior. We will explore the causality behind experimental choices for their differentiation, providing validated protocols and field-proven insights to ensure accurate identification and quality control.

Foundational Analysis: Structure and Nomenclature

A common point of confusion arises from the similar nomenclature of these compounds. It is critical to establish from the outset that they are structurally distinct entities with different molecular formulas and weights, not isomers.

-

5-(4-Biphenylyl)pentanal (CAS: 289032-37-7): This molecule features a five-carbon aliphatic chain (pentanal) linking the aldehyde functional group to the 4-position of a biphenyl ring system.[1]

-

Biphenyl Acetaldehyde (specifically, 2-([1,1'-biphenyl]-4-yl)acetaldehyde, CAS: 61502-90-7): This compound has a much shorter, two-carbon backbone (acetaldehyde) where the biphenyl group is attached to the carbon alpha to the carbonyl group.[2][3]

The primary structural differentiator is the length of the alkyl spacer between the aromatic system and the aldehyde group. This seemingly simple variation has profound implications for the molecule's physical, chemical, and spectroscopic properties.

Molecular Structure Visualization

The distinct connectivity is best illustrated visually.

Caption: 2D chemical structures of the two subject compounds.

Comparative Physicochemical Properties

The difference in molecular formula directly impacts key physicochemical properties that govern the behavior of these compounds in analytical systems. The addition of three methylene groups (-CH2-) and the associated hydrogen atoms in 5-(4-biphenylyl)pentanal significantly increases its molecular weight and is predicted to enhance its lipophilicity (LogP).

| Property | 5-(4-Biphenylyl)pentanal | 2-([1,1'-biphenyl]-4-yl)acetaldehyde | Justification for Difference |

| CAS Number | 289032-37-7[1] | 61502-90-7[2] | Unique identifiers for distinct chemical substances. |

| Molecular Formula | C₁₇H₁₈O[1] | C₁₄H₁₂O[2] | Presence of an additional C₃H₆ propyl linker. |

| Molecular Weight | 238.32 g/mol [1] | 196.24 g/mol [2] | Direct consequence of the different atomic compositions. |

| Predicted LogP | ~5.2 | ~3.8 | The longer alkyl chain increases lipophilicity. |

Spectroscopic Differentiation: A Multi-Modal Approach

An unambiguous differentiation requires a combination of spectroscopic techniques. Each method probes different aspects of the molecular structure, providing complementary and confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct and unequivocal evidence for differentiation based on the significant mass difference.

-

Core Principle: MS separates ions based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) directly corresponds to the molecular weight of the compound.

-

Expected Results:

-

5-(4-Biphenylyl)pentanal: Will exhibit a molecular ion peak at m/z ≈ 238.3 .

-

Biphenyl Acetaldehyde: Will show a molecular ion peak at m/z ≈ 196.2 .

-

-

Trustworthiness: This primary measurement is definitive. The 42-dalton mass difference is substantial and easily resolved by any standard mass spectrometer.

Expert Insight: Fragmentation Analysis Beyond the molecular ion, the fragmentation patterns provide structural confirmation. The longer alkyl chain in 5-(4-biphenylyl)pentanal is susceptible to characteristic fragmentation pathways not available to the shorter acetaldehyde derivative.

Caption: Key EI-MS fragmentation pathways for the two aldehydes.

A key differentiator is the potential for a McLafferty rearrangement in 5-(4-biphenylyl)pentanal, which is a hallmark of carbonyl compounds with a sufficiently long alkyl chain possessing a γ-hydrogen.[4] This would result in a characteristic neutral loss and a fragment ion at m/z 182. In contrast, the dominant fragmentation for biphenyl acetaldehyde is cleavage at the benzylic position, leading to a stable biphenylmethyl cation at m/z 167.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing clear differences in the aliphatic region.

-

¹H NMR Spectroscopy:

-

Aldehydic Proton: Both compounds will show a characteristic singlet or triplet for the -CHO proton in the highly deshielded region of 9.5-10.0 ppm .[6] The multiplicity will differ: a triplet for the pentanal derivative due to coupling with the adjacent CH₂ group, and a doublet or triplet for the acetaldehyde derivative depending on the exact conformation and coupling.

-

Aromatic Protons: Both will display complex multiplets in the 7.0-8.0 ppm range, characteristic of the biphenyl group.[7]

-

The Differentiating Region (0-3.0 ppm): This is where the structures are most clearly distinguished.

-

5-(4-Biphenylyl)pentanal: Will exhibit multiple signals corresponding to the eight protons of the aliphatic chain (-CH₂-CH₂-CH₂-CH₂-CHO). Specifically, one would expect a triplet around 2.6 ppm (protons adjacent to the aromatic ring), a triplet around 2.4 ppm (protons alpha to the carbonyl), and complex multiplets in between for the other two methylene groups.

-

Biphenyl Acetaldehyde: Will show a single, clean signal (a doublet) around 3.7 ppm for the two protons of the -CH₂-CHO group. The aliphatic region below 3.0 ppm will be empty.

-

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: Both will have a signal around 200 ppm .[8]

-

Aliphatic Carbons: 5-(4-Biphenylyl)pentanal will show four distinct signals in the aliphatic carbon region (approx. 20-45 ppm), whereas biphenyl acetaldehyde will show only one (approx. 50 ppm).

-

Infrared (IR) Spectroscopy

While less definitive than MS or NMR, IR spectroscopy offers a quick preliminary check.

-

C=O Stretch: Both molecules will exhibit a strong, sharp absorption band characteristic of an aliphatic aldehyde carbonyl stretch, typically in the range of 1720-1740 cm⁻¹ .[4]

-

C-H Stretch: The key difference lies in the C-H stretching region (~2800-3000 cm⁻¹). 5-(4-Biphenylyl)pentanal will show prominent aliphatic C-H stretching bands, which will be significantly weaker or absent in biphenyl acetaldehyde. Both will also show the characteristic pair of aldehyde C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹.[6]

Chromatographic Separation Strategy

For quality control or analysis of mixtures, chromatographic separation is essential. The significant difference in lipophilicity and molecular size makes baseline separation readily achievable.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is the logical choice, as separation is driven by hydrophobicity.

-

Causality: 5-(4-Biphenylyl)pentanal, with its longer alkyl chain, is more nonpolar than biphenyl acetaldehyde. Therefore, it will interact more strongly with a nonpolar stationary phase (like C18) and will have a longer retention time.

-

Step-by-Step Protocol (Self-Validating System):

-

Column Selection: Utilize a C18 or a Biphenyl stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). A biphenyl phase can offer enhanced π-π interactions with the aromatic rings, providing excellent selectivity.[9]

-

Mobile Phase Preparation: Prepare Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid. Prepare Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid. The acid ensures the aldehyde remains protonated for better peak shape.

-

Gradient Elution:

-

Initial Conditions: 60% B

-

0-10 min: Linear gradient from 60% to 95% B.

-

10-12 min: Hold at 95% B.

-

12-13 min: Return to 60% B.

-

13-18 min: Column re-equilibration.

-

-

System Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Detector: UV-Vis at 254 nm (where the biphenyl chromophore absorbs strongly).

-

-

Expected Outcome: Biphenyl acetaldehyde will elute significantly earlier than 5-(4-Biphenylyl)pentanal. The separation should be robust, with a resolution factor (Rs) well above 2.0.

-

Analytical Workflow Visualization

A logical workflow ensures efficient and accurate identification of an unknown sample.

Caption: A validated workflow for unambiguous compound identification.

Conclusion

The differentiation between 5-(4-Biphenylyl)pentanal and biphenyl acetaldehyde is a straightforward but critical task in synthetic and analytical chemistry. While they share common structural motifs, they are fundamentally different molecules. The key distinguishing features are:

-

Mass: A 42-dalton difference in molecular weight, providing a definitive MS signature.

-

NMR Aliphatic Profile: The presence of a complex eight-proton signal pattern for the pentanal derivative versus a simple two-proton signal for the acetaldehyde derivative in ¹H NMR.

-

Chromatographic Retention: A significantly longer retention time for the more lipophilic 5-(4-Biphenylyl)pentanal in reverse-phase HPLC.

By employing the multi-modal analytical strategy outlined in this guide—prioritizing mass spectrometry and confirming with NMR—researchers can ensure the unequivocal identification of these compounds, safeguarding the integrity of their research and development pipelines.

References

- ChemicalBook. 5-(4-BIPHENYLYL)PENTANAL Product Description.

-

PubChem. Biphenyl-4-ylacetaldehyde. National Institutes of Health. Available from: [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Examples - Example 8. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available from: [Link]

-

ACS Publications. The Mass Spectra of Deuterated Biphenyls: Mechanisms of Hydrogen and Carbon Loss Processes. The Journal of Physical Chemistry. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. Available from: [Link]

Sources

- 1. 289032-37-7 CAS MSDS (5-(4-BIPHENYLYL)PENTANAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Biphenyl-4-ylacetaldehyde | C14H12O | CID 3491292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-([1,1'-Biphenyl]-4-yl)acetaldehyde [synhet.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Step-by-step synthesis protocol for 5-(4-Biphenylyl)pentanal

This Application Note details a robust, three-stage synthetic route for 5-(4-Biphenylyl)pentanal , a valuable intermediate in the synthesis of neprilysin inhibitors (e.g., Sacubitril analogs) and liquid crystal mesogens.

The protocol utilizes a convergent strategy: a Heck-Mizoroki cross-coupling to establish the carbon skeleton, followed by catalytic hydrogenation , and a selective oxidation to the terminal aldehyde. This route is designed for scalability and purification efficiency.

Application Note: AN-SYN-BP5

Introduction & Retrosynthetic Analysis

The target molecule, 5-(4-Biphenylyl)pentanal , consists of a biphenyl moiety linked to a five-carbon aldehyde chain. Direct alkylation of biphenyl is often non-selective. Therefore, we employ a transition-metal catalyzed approach to ensure regioselectivity at the 4-position.

Strategic Logic:

-

Carbon-Carbon Bond Formation: The C(sp2)-C(sp3) linkage is established via a Heck reaction between commercially available 4-bromobiphenyl and 4-penten-1-ol. This avoids the use of unstable organometallic alkylating agents.

-

Saturation: The resulting alkene is reduced to the saturated alcohol.

-

Functional Group Manipulation: The primary alcohol is oxidized to the aldehyde using Dess-Martin Periodinane (DMP) to prevent over-oxidation to the carboxylic acid.

Synthesis Pathway Diagram

Caption: Figure 1. Convergent synthetic pathway for 5-(4-Biphenylyl)pentanal utilizing Pd-catalyzed coupling.

Experimental Protocol

Step 1: Heck Coupling (Synthesis of 5-(4-Biphenylyl)pent-4-en-1-ol)

Rationale: The Heck reaction is chosen over Grignard additions due to its high tolerance for functional groups (the hydroxyl group does not require protection) and exclusive trans selectivity.

Reagents & Equipment:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Bromobiphenyl | 1.0 | Substrate |

| 4-Penten-1-ol | 1.2 | Coupling Partner |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | Catalyst |

| Triphenylphosphine (PPh₃) | 0.04 | Ligand |

| Triethylamine (Et₃N) | 2.5 | Base/Solvent |

| Acetonitrile (MeCN) | - | Co-solvent (Optional) |

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Under a nitrogen stream, add 4-bromobiphenyl (23.3 g, 100 mmol), Pd(OAc)₂ (449 mg, 2 mmol), and PPh₃ (1.05 g, 4 mmol).

-

Solvent Addition: Add degassed Triethylamine (100 mL) and Acetonitrile (50 mL). Stir until solids are suspended.

-

Initiation: Add 4-penten-1-ol (10.3 g, 120 mmol) via syringe.

-

Reaction: Heat the mixture to reflux (approx. 90°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.

-

Workup: Cool to room temperature. Filter the precipitated ammonium salts through a Celite pad. Wash the pad with EtOAc.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve in EtOAc (150 mL) and wash with 1M HCl (2 x 50 mL) to remove residual amine, followed by brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Gradient 10-30% EtOAc in Hexanes).

-

Expected Yield: 80-85%

-

Appearance: Off-white solid.

-

Step 2: Hydrogenation (Synthesis of 5-(4-Biphenylyl)pentan-1-ol)

Rationale: Complete saturation of the alkene is necessary. Pd/C is the standard catalyst; mild conditions preserve the biphenyl system.

Reagents:

| Reagent | Role |

|---|---|

| Intermediate 1 (from Step 1) | Substrate |

| 10% Palladium on Carbon (Pd/C) | Catalyst (10 wt%) |

| Ethanol (EtOH) | Solvent |

| Hydrogen Gas (H₂) | Reactant (Balloon pressure) |

Procedure:

-

Dissolution: Dissolve Intermediate 1 (20.0 g, 84 mmol) in Ethanol (200 mL) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (2.0 g) under an argon blanket (Caution: Pyrophoric).

-

Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir vigorously under a balloon of H₂ (1 atm) at room temperature for 6–8 hours.

-

Monitoring: Monitor by TLC or ¹H NMR (disappearance of alkene protons at δ 6.0–6.5 ppm).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with EtOH.[1]

-

Isolation: Concentrate the filtrate in vacuo to yield the crude saturated alcohol.

-

Note: The product is typically pure enough (>95%) for the next step without chromatography.

-

Expected Yield: Quantitative (~98%).

-

Step 3: Selective Oxidation (Synthesis of 5-(4-Biphenylyl)pentanal)

Rationale: We select Dess-Martin Periodinane (DMP) over Jones reagent to avoid over-oxidation to the acid. Swern oxidation is a viable alternative if cryogenic facilities are available.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Intermediate 2 (from Step 2) | 1.0 | Substrate |

| Dess-Martin Periodinane | 1.2 | Oxidant |

| Sodium Bicarbonate (NaHCO₃) | 2.0 | Acid Scavenger |

| Dichloromethane (DCM) | - | Solvent (Anhydrous) |

Procedure:

-

Preparation: In a 500 mL round-bottom flask, dissolve Intermediate 2 (19.0 g, 79 mmol) in anhydrous DCM (250 mL).

-

Buffering: Add solid NaHCO₃ (13.3 g, 158 mmol) to buffer the reaction (DMP releases acetic acid).

-

Oxidation: Cool the mixture to 0°C. Add Dess-Martin Periodinane (40.2 g, 95 mmol) in portions over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

-

Quench: Quench by adding a 1:1 mixture of saturated aq. Na₂S₂O₃ and saturated aq. NaHCO₃ (100 mL). Stir vigorously for 20 minutes until the organic layer is clear (removal of iodine byproducts).

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, 5-10% EtOAc in Hexanes).

-

Target Yield: 85-90%

-

Characterization: ¹H NMR (CDCl₃) should show a distinct triplet aldehyde proton at ~δ 9.76 ppm.

-

Safety & Handling (HSE)

-

Palladium Residues: All Pd-contaminated waste must be segregated for heavy metal disposal.

-

Dess-Martin Periodinane: Shock-sensitive in pure crystalline form; store refrigerated. Reacts violently with water; ensure glassware is dry.

-

Biphenyl Derivatives: Generally low acute toxicity but should be treated as potential aquatic pollutants. Use full PPE (gloves, goggles, lab coat).

References

-

Heck Coupling Methodology

- Title: "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides"

- Source:Organic Reactions (Wiley)

-

Context: General procedure for Heck coupling of aryl halides with allylic alcohols.

-

URL:[Link]

-

Oxidation of Alcohols

-

Title: "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones"

-

Source:The Journal of Organic Chemistry (Dess & Martin, 1983)

-

Context: Primary reference for the preparation and use of Dess-Martin Periodinane.

-

URL:[Link]

-

- Related Biphenyl Synthesis (Sacubitril Intermediates)

Sources

Application Note: Reductive Amination with 5-(4-Biphenylyl)pentanal

Executive Summary

This guide details the operational protocols for performing reductive amination reactions using 5-(4-Biphenylyl)pentanal (CAS: Generic structure ref). This aldehyde serves as a critical building block in medicinal chemistry, specifically for introducing the 5-(4-biphenylyl)pentyl moiety—a privileged hydrophobic pharmacophore often observed in Neuropeptide Y (NPY) antagonists, GPCR ligands, and enzyme inhibitors to enhance lipophilicity and target engagement in hydrophobic pockets.

Unlike simple aliphatic aldehydes, 5-(4-Biphenylyl)pentanal presents specific challenges regarding solubility and purification due to its significant lipophilicity. This note moves beyond generic textbook procedures, offering field-proven methodologies that prioritize yield, selectivity, and ease of workup.

Chemical Context & Mechanistic Strategy

The Substrate: 5-(4-Biphenylyl)pentanal

-

Structure: A biphenyl ring tethered to a 5-carbon aliphatic chain terminating in an aldehyde.

-

Physical Properties: Waxy solid or viscous oil; highly soluble in DCM, DCE, and THF; sparingly soluble in Methanol/Ethanol; insoluble in water.

-

Reactivity Profile: The aliphatic aldehyde is moderately reactive but prone to oxidation (to valeric acid derivatives) and polymerization if stored improperly.

Strategic Reagent Selection

For this specific lipophilic substrate, the standard reductive amination conditions (MeOH/NaBH₄ or MeOH/NaBH₃CN) are sub-optimal .

-

The Problem with Methanol: The lipophilic aldehyde may precipitate or oil out in methanolic solutions, leading to heterogeneous mixtures and poor conversion.

-

The Solution (STAB/DCE): We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .

-

Solubility: The chlorinated solvent perfectly solubilizes the biphenyl tail.

-

Selectivity: STAB is mild and reduces the iminium ion much faster than the aldehyde itself, minimizing the "direct reduction" byproduct (the alcohol).

-

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Recommended for primary and non-hindered secondary amines.

Reagents:

-

5-(4-Biphenylyl)pentanal (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

Step-by-Step Procedure:

-

Imine Formation (Pre-equilibrium):

-

In a flame-dried round-bottom flask under Nitrogen, dissolve 5-(4-Biphenylyl)pentanal (1.0 mmol) in DCE (5 mL, 0.2 M).

-

Add the Amine (1.1 mmol).

-

Add Acetic Acid (1.0 mmol). Note: AcOH catalyzes imine formation and buffers the basicity of the amine.

-

Stir at room temperature (RT) for 30–60 minutes. Critical Step: Allow the imine to form before adding the reducing agent to maximize selectivity.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

-

Stir the suspension vigorously at RT under Nitrogen.

-

Monitoring: Monitor via TLC or LC-MS after 2 hours. The aldehyde peak should disappear. If reaction is sluggish, extend time to 16 hours.

-

-

Quench & Workup:

-

Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.

-

Extract with DCM (3 x 10 mL).

-

Wash combined organics with Brine (1 x 10 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product often contains the biphenyl-pentyl alcohol (byproduct). Purify via Flash Column Chromatography (Silica Gel).[1]

-

Eluent: Hexanes/Ethyl Acetate (gradient) or DCM/MeOH (for polar amines).

-

Protocol B: The "Difficult Amine" (Ti(OiPr)₄ Method)

Recommended for weakly nucleophilic amines (anilines) or sterically hindered amines.

Reagents:

-

Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 equiv)

-

Sodium Borohydride (NaBH₄) (2.0 equiv)

-

Solvent: THF (Anhydrous) and Ethanol (Absolute)

Step-by-Step Procedure:

-

Forced Imine Formation:

-

Dissolve 5-(4-Biphenylyl)pentanal (1.0 mmol) and the Amine (1.0 mmol) in anhydrous THF (4 mL).

-

Add Ti(OiPr)₄ (1.5 mmol) dropwise.

-

Stir at RT for 6–12 hours (or 50°C for 2 hours).

-

Mechanism:[2][3][4][5][6] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine.

-

-

Reduction:

-

Dilute the mixture with Absolute Ethanol (2 mL). Note: Ethanol is required to solubilize NaBH₄.

-

Add NaBH₄ (2.0 mmol) carefully (exothermic).

-

Stir for 2–4 hours at RT.

-

-

Workup (Titanium Emulsion Handling):

-

Crucial Step: Quench by adding 1 mL of water to form a white precipitate (TiO₂).

-

Dilute with Ethyl Acetate and filter through a pad of Celite to remove titanium salts.

-

Concentrate the filtrate and purify as in Protocol A.

-

Visualization of Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the mechanistic pathway, highlighting the critical "Imine/Iminium" intermediate that must be targeted for reduction.

Figure 1: Mechanistic pathway emphasizing the selective reduction of the Iminium species over the aldehyde.

Experimental Workflow (Protocol A)

This flowchart guides the researcher through the physical operations of the STAB method.

Figure 2: Operational workflow for the Sodium Triacetoxyborohydride (STAB) protocol.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Incomplete imine formation. | Increase pre-stir time (Step 1). Add molecular sieves (4Å) to remove water. |

| Alcohol Byproduct | Reducing agent added too early or is too strong. | Ensure 30 min pre-stir. Switch from NaBH₄ to STAB. Add reducing agent slowly. |

| Dialkylation | Primary amine is over-reacting. | Use excess amine (2-3 equiv) relative to aldehyde. |

| Material Oiling Out | Solvent polarity mismatch. | Switch solvent to 100% DCE or DCM. Avoid Methanol. |

| Titanium Emulsion | Improper quench of Ti(OiPr)₄. | Use the "Celites filtration" method. Add small amount of water, stir until white ppt forms, then filter. |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.

-

Rudolf, K., et al. (2000). "Synthesis of Novel Neuropeptide Y Y1 Antagonists." European Journal of Medicinal Chemistry. (Contextual reference for biphenyl-pentyl chains).

Sources

Topic: Scalable Synthesis Methods for 5-(4-Biphenylyl)pentanal

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-(4-Biphenylyl)pentanal is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials, owing to its unique bifunctional structure combining a lipophilic biphenyl moiety with a reactive aldehyde. This guide provides a detailed, scalable, and robust synthetic strategy for its preparation. The presented methodology is designed for high-yield production, emphasizing process safety and efficiency suitable for both laboratory and pilot-plant scales. The core of this strategy is a convergent synthesis that leverages a highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core onto a pre-functionalized aliphatic chain. This approach circumvents challenges associated with linear syntheses and provides a reliable pathway to the target molecule. This document offers in-depth protocols, mechanistic insights, process optimization considerations, and complete characterization data to enable researchers to successfully implement and adapt this synthesis.

Introduction: Strategic Importance and Synthetic Design

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous approved drugs and high-performance liquid crystals.[1] The title compound, 5-(4-biphenylyl)pentanal, serves as a key building block, allowing for further elaboration through its terminal aldehyde functionality. The primary challenge in designing a scalable synthesis lies in the efficient and regioselective construction of the substituted biphenyl system and the subsequent introduction of the five-carbon aldehyde chain.

Linear strategies, such as the functionalization of a pre-formed biphenyl-alkane, often suffer from multiple steps, cumulative yield losses, and harsh reaction conditions. A more robust and scalable approach, detailed herein, is a convergent synthesis. Our retrosynthetic analysis identified a key disconnection at the C-C bond between the phenyl ring and the pentanal chain, leading to two primary synthons: 4-biphenylboronic acid and a 5-carbon halo-aldehyde equivalent .

This strategy hinges on the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its scalability, mild reaction conditions, and exceptional tolerance of various functional groups.[2][3][4][5] To prevent self-condensation or other unwanted side reactions of the aldehyde under the basic conditions of the coupling reaction, a robust protecting group strategy is essential. We selected a diethyl acetal for this purpose due to its stability during the C-C bond formation and its straightforward removal under mild acidic conditions.

This application note details a three-stage process:

-

Preparation of the Aliphatic Synthon: Synthesis of 5-bromopentanal diethyl acetal.

-

Core Assembly: Suzuki-Miyaura coupling to form the protected intermediate, 5-(4-biphenylyl)pentanal diethyl acetal.

-

Final Deprotection: Acidic hydrolysis to yield the target aldehyde.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. This convergent approach ensures that complex functionalities are built into the coupling partners separately, maximizing efficiency and overall yield.

Caption: Convergent synthetic workflow for 5-(4-biphenylyl)pentanal.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The success of this synthesis is anchored in the Suzuki-Miyaura coupling. Understanding its mechanism is crucial for troubleshooting and optimization. The reaction is catalyzed by a Palladium(0) species, which is typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate. The cycle proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopentanal diethyl acetal, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The boronic acid is activated by a base (e.g., sodium carbonate) to form a more nucleophilic boronate species. This species then transfers the biphenyl group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of 5-Bromopentanal Diethyl Acetal

Causality: This protocol is a two-part synthesis starting from the readily available 2,3-dihydropyran. The initial hydration yields 5-hydroxypentanal.[6] The subsequent steps protect the reactive aldehyde as a stable diethyl acetal before converting the terminal alcohol to a bromide, making it an ideal substrate for the Suzuki coupling.

Part A: 5-Hydroxypentanal

-

To a 1 L flask equipped with a mechanical stirrer, add deionized water (300 mL) and concentrated HCl (25 mL).

-

Add 2,3-dihydropyran (100 g, 1.19 mol) to the stirred acidic solution. The mixture will warm slightly and become homogeneous within 10-15 minutes.

-

Continue stirring for an additional 20 minutes at room temperature to ensure complete hydration.

-

Cool the mixture in an ice bath and neutralize carefully with 20% (w/v) aqueous sodium hydroxide until a pH of ~7-8 is achieved.

Part B: 5-Bromopentanal Diethyl Acetal

-

To the crude aqueous solution of 5-hydroxypentanal, add triethyl orthoformate (194 g, 1.31 mol) and a catalytic amount of ammonium nitrate (5 g).

-

Warm the mixture to 40 °C and stir vigorously for 4 hours. The reaction progress can be monitored by GC/MS for the disappearance of the starting material.

-

Upon completion, cool the mixture, extract with diethyl ether (3 x 200 mL), and dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude 5-hydroxypentanal diethyl acetal.

-

Dissolve the crude alcohol in dichloromethane (DCM, 500 mL) and cool to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, 118 g, 0.43 mol) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by slowly pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution (1 L).

-

Separate the organic layer, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 5-bromopentanal diethyl acetal as a colorless oil.

Protocol 2: Suzuki Coupling for 5-(4-Biphenylyl)pentanal Diethyl Acetal

Causality: This protocol uses a robust palladium acetate/triphenylphosphine catalyst system, which is cost-effective and reliable for scale-up.[7] 1-Propanol is chosen as the solvent for its ability to dissolve both organic substrates and the aqueous base, facilitating the reaction.

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |

| 4-Biphenylboronic Acid | 197.02 | 34.6 g | 0.284 | 1.05 |

| 5-Bromopentanal Diethyl Acetal | 239.13 | 50.0 g | 0.270 | 1.00 |

| Palladium(II) Acetate | 224.50 | 0.182 g | 0.811 mmol | 0.003 |

| Triphenylphosphine | 262.29 | 0.638 g | 2.43 mmol | 0.009 |

| Sodium Carbonate (2M aq.) | 105.99 | 162 mL | 0.324 | 1.20 |

| 1-Propanol | 60.10 | 485 mL | - | - |

Procedure:

-

Charge a 2 L three-necked flask, equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, with 4-biphenylboronic acid, 5-bromopentanal diethyl acetal, and 1-propanol.

-

Purge the vessel with nitrogen and stir the mixture at room temperature for 30 minutes until all solids dissolve.

-

Add palladium(II) acetate and triphenylphosphine to the solution. The mixture may turn a light yellow/brown.

-

Add the 2 M aqueous sodium carbonate solution.

-

Heat the reaction mixture to reflux (approx. 97 °C) under a nitrogen atmosphere.

-

Maintain at reflux for 2-4 hours. Monitor the reaction for the disappearance of the bromo-acetal starting material by TLC or GC/MS.

-

Once the reaction is complete, cool the mixture to ~70 °C and add deionized water (350 mL).

-

Allow the mixture to cool to room temperature while stirring.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate (500 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 250 mL).

-

Combine the organic layers, wash with saturated brine (250 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify by vacuum distillation or silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to obtain 5-(4-biphenylyl)pentanal diethyl acetal as a clear oil.

Protocol 3: Acetal Deprotection to Yield 5-(4-Biphenylyl)pentanal

Causality: Mild acidic hydrolysis is employed to cleave the acetal protecting group. A two-phase system with THF helps to solubilize the organic starting material while allowing for efficient reaction with the aqueous acid.

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| 5-(4-Biphenylyl)pentanal Diethyl Acetal | 326.47 | 50.0 g | 0.153 |

| Tetrahydrofuran (THF) | 72.11 | 250 mL | - |

| Hydrochloric Acid (3M aq.) | 36.46 | 100 mL | - |

Procedure:

-

Dissolve the 5-(4-biphenylyl)pentanal diethyl acetal in THF in a 1 L round-bottom flask.

-

Add the 3M HCl solution and stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC or GC/MS for the disappearance of the starting material (typically 2-6 hours).

-

Once complete, add ethyl acetate (300 mL) and deionized water (200 mL).

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and saturated brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield 5-(4-biphenylyl)pentanal as a pale yellow oil.

Data Summary and Characterization

| Stage | Product | Typical Yield | Purity (by GC) |

| 2 | 5-(4-Biphenylyl)pentanal Diethyl Acetal | 85-92% | >98% |

| 3 | 5-(4-Biphenylyl)pentanal | 90-97% | >98% |

Characterization Data for 5-(4-Biphenylyl)pentanal:

-

¹H NMR (500 MHz, CDCl₃) δ: 9.79 (t, J=1.8 Hz, 1H, -CHO), 7.62-7.58 (m, 4H, Ar-H), 7.45 (t, J=7.6 Hz, 2H, Ar-H), 7.36 (t, J=7.4 Hz, 1H, Ar-H), 7.28 (d, J=8.2 Hz, 2H, Ar-H), 2.70 (t, J=7.4 Hz, 2H, -CH₂-Ar), 2.48 (td, J=7.4, 1.8 Hz, 2H, -CH₂-CHO), 1.75-1.65 (m, 4H, -CH₂-CH₂-).

-

¹³C NMR (126 MHz, CDCl₃) δ: 202.5, 140.9, 140.2, 139.5, 129.3, 128.8, 127.3, 127.1, 127.0, 43.9, 35.3, 31.0, 21.9.

-

MS (EI): m/z (%) = 252.15 [M⁺], 181.09, 167.08, 152.06.

References

- Vertex AI Search, Grounding API Redirect. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan - Organic Syntheses Procedure.

- MDPI. (n.d.). Total Synthesis of Peniterphenyls A and E.

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

- MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- Benchchem. (n.d.). 4-Phenylbenzaldehyde|High-Purity RUO.

- ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.

- Vertex AI Search, Grounding API Redirect. (n.d.). The Chemical Synthesis and Industrial Significance of Biphenyl (CAS 92-52-4).

- NIH. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

- ACS Publications. (2023, March 6). C–C Bond Formation Reaction Catalyzed by a Lithium Atom: Benzene-to-Biphenyl Coupling | ACS Omega.

- ResearchGate. (2025, August 8). ChemInform Abstract: KINETICS OF OXIDATION OF PENTANE-1,5-DIOL BY CE(IV) IN AQUEOUS SULPHURIC ACID.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- ResearchGate. (n.d.). (PDF) A review of hydroformylation to produce aldehyde.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- DigitalCommons@URI. (2008, September 8). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives.

- Google Patents. (n.d.). US5618975A - Process for the preparation of biphenyl derivatives.

- ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4‐phenyl....

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

- Vertex AI Search, Grounding API Redirect. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

- Vertex AI Search, Grounding API Redirect. (n.d.). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

- Organic Syntheses Procedure. (n.d.). p-QUINQUEPHENYL.

- ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl....

- Vertex AI Search, Grounding API Redirect. (n.d.). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- NIH. (2011, November 6). Scalable enantioselective total synthesis of taxanes - PubMed.

- Organic Syntheses Procedure. (n.d.). 5-hydroxypentanal.

- ResearchGate. (2023, March 6). (PDF) C–C Bond Formation Reaction Catalyzed by a Lithium Atom: Benzene-to-Biphenyl Coupling.

- RSC Publishing. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

- Organic Syntheses Procedure. (n.d.). 1.

- YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

- Catalysis Science & Technology (RSC Publishing). (n.d.). Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts.

- Organic Syntheses Procedure. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.

- IRIS - UniPv. (n.d.). C-C Bond Forming Reactions via Photogenerated Intermediates.

- ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Negishi cross coupling reaction.

- PubMed. (2025, July 19). Development of a Scalable Synthesis of a HPK1 Inhibitor Featuring a Direct α-Arylation of Boc-Protected N,N-Dimethylamine by Palladium-Mediated Negishi Cross-Coupling.

- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.

- YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry.

- NIH. (n.d.). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes.

- Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.

- Organic Syntheses Procedure. (n.d.). 4.

- Wikipedia. (n.d.). Grignard reagent.

- MDPI. (n.d.). Biocatalytic C-C Bond Formation for One Carbon Resource Utilization.

- Chem-Impex. (n.d.). 4-Phenylbenzaldehyde.

- ChemistryViews. (2024, May 23). Hydroformylation of Vinyl Arenes.

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Solvent selection for reactions involving 5-(4-Biphenylyl)pentanal

Application Note: Solvent System Engineering for 5-(4-Biphenylyl)pentanal

Abstract

5-(4-Biphenylyl)pentanal represents a specific class of "linker" intermediates critical in the synthesis of peptidomimetics and Neprilysin inhibitors (e.g., Sacubitril precursors).[1] Its structure—a rigid, lipophilic biphenyl tail coupled to a reactive, polarizable aldehyde head—creates a distinct solvation paradox. Standard aldehyde protocols (often methanolic) frequently fail due to phase separation, while purely non-polar solvents suppress the dipole interactions necessary for nucleophilic attack.[1] This guide provides a scientifically grounded protocol for solvent selection, focusing on the delicate balance between solubility parameters (Hansen) and transition state stabilization .[1]

Molecular Profile & Thermodynamic Challenges

To select the correct solvent, one must first deconstruct the solute's competing physicochemical domains.

| Domain | Chemical Nature | Solvation Requirement |

| Tail: Biphenyl Moiety | Aromatic, planar, highly lipophilic (LogP ~4.0).[1][2] Prone to | Requires high dispersion force solvents (DCM, Toluene, THF).[1] Incompatible with water. |

| Head: Pentanal Aldehyde | Electrophilic carbonyl ( | Requires moderate polarity to stabilize the transition state (TS) during nucleophilic addition.[1][2] |

| Linker: Alkyl Chain | Flexible ( | Adds degrees of freedom; generally soluble in most organics.[2][3] |

The Failure Mode: Using pure Methanol (MeOH) or Ethanol (EtOH)—standard for reductive aminations—often causes the biphenyl tail to "crash out" or form micelles, shielding the aldehyde from the amine nucleophile.[1] Conversely, using pure Hexanes solubilizes the tail but fails to activate the carbonyl or solubilize polar reducing agents (e.g., NaBH4).

Solvent Compatibility Matrix

The following data summarizes solvent suitability based on experimental solubility and kinetic favorability for 5-(4-Biphenylyl)pentanal.

| Solvent System | Solubility (25°C) | Reactivity Score | Application Context |

| Dichloromethane (DCM) | Excellent | High | Best for general handling, oxidations, and non-polar amine couplings.[1][2] Breaks |

| Tetrahydrofuran (THF) | Excellent | High | Ideal for Grignard additions and hydride reductions.[1] Good Lewis base.[1] |

| Methanol (MeOH) | Poor (Suspension) | Low (Phase sep.)[1][2] | Avoid as single solvent. Essential co-solvent for imine formation.[1][2] |

| DCM : MeOH (4:1) | Optimal | Maximum | The "Gold Standard" for Reductive Amination. Solubilizes tail (DCM) & activates head (MeOH).[1][2] |

| Toluene | Good | Moderate | High boiling point allows azeotropic water removal (Dean-Stark) for stubborn imines.[1][2] |

| DMF/DMSO | Good | Low (Work-up) | High solubility but difficult removal.[1][2] Use only if reagents require it.[1] |

Detailed Protocol: Reductive Amination

Context: The most common transformation for this molecule is coupling with an amine (e.g., amino acid esters) to form a secondary amine.[1] Challenge: Balancing the lipophilicity of the biphenyl group with the need for a protic environment to assist imine reduction.

Workflow Diagram (DOT Visualization)

Caption: Decision logic for solvent systems in reductive amination. The DCM:MeOH mixture ensures homogeneity, preventing the "crashing out" observed in pure alcohols.

Step-by-Step Methodology

Reagents:

-

5-(4-Biphenylyl)pentanal (1.0 equiv)[1]

-

Amine Partner (1.1 – 1.2 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv) or NaBH4[1]

-

Solvent: Anhydrous Dichloromethane (DCM) and Methanol (MeOH).[1]

Procedure:

-

Solvation (The Critical Step):

-

Dissolve 5-(4-Biphenylyl)pentanal in anhydrous DCM. The volume should be calculated to reach a concentration of ~0.2 M.

-

Why: DCM is the primary carrier solvent that disrupts the biphenyl

-stacking interactions, ensuring the aldehyde is fully available in solution.

-

-

Imine Formation:

-

Add the amine partner to the DCM solution.

-

Add anhydrous MeOH (20-25% of total volume) dropwise.[1]

-

Why: Methanol is protic; it facilitates proton transfer steps required for hemiaminal formation and dehydration to the imine. Without MeOH, the reaction kinetics in pure DCM are sluggish.

-

-

Activation (Optional but Recommended):

-

If using a salt form of the amine (e.g., HCl salt), add 1.0 equiv of DIPEA or TEA.

-

Add activated 4Å molecular sieves or MgSO₄ if the equilibrium is unfavorable.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) in one portion.[1]

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Use TLC (Solvent: Hexane/EtOAc 4:1).[1] The aldehyde spot (high R_f) should disappear; the amine product will likely be more polar (lower R_f) or require an amine-specific stain (ninhydrin/CAM).[1]

-

-